Acanthopanaxoside B Demonstrates Concentration-Dependent Chondroprotection in an IL-1β-Induced Osteoarthritis Model
In a direct head-to-head comparison against a disease model baseline (IL-1β treatment), Acanthopanaxoside B (ACA-B) exhibited a significant protective effect on primary rat chondrocytes. At a concentration of 1×10⁻⁶ mol·L⁻¹, ACA-B significantly promoted cell proliferation and improved cell viability compared to the model group [1]. Furthermore, the treatment led to a marked reduction in the mRNA and protein levels of pro-apoptotic factors (Bax, Caspase-3, -8, -9) and an increase in the anti-apoptotic factor Bcl-2, indicating a direct modulation of the apoptotic machinery [1]. This evidence establishes a clear, concentration-dependent efficacy against an established in vitro model of osteoarthritis pathology.
| Evidence Dimension | Chondrocyte Viability & Apoptosis |
|---|---|
| Target Compound Data | Acanthopanaxoside B (1×10⁻⁶ mol·L⁻¹) significantly increased cell viability and decreased apoptosis markers (Bax, Caspase-3) in IL-1β-stimulated chondrocytes. |
| Comparator Or Baseline | Model group (IL-1β treatment without Acanthopanaxoside B) |
| Quantified Difference | Significant promotion of proliferation and increase in cell viability; significant reduction in pro-apoptotic mRNA/protein levels. |
| Conditions | In vitro: IL-1β-stimulated primary SD rat chondrocytes; Acanthopanaxoside B at concentrations of 1×10⁻⁶, 1×10⁻⁷, and 1×10⁻⁸ mol·L⁻¹. |
Why This Matters
This provides direct, disease-relevant evidence for sourcing Acanthopanaxoside B over other eleuthero compounds for osteoarthritis research, as its anti-apoptotic mechanism in chondrocytes is a specific, quantifiable endpoint not established for the more common eleutherosides.
- [1] Hu W, Mao Q. Effect of Acanthopanax B on IL-1β-induced Apoptosis of Osteoarthritic Chondrocytes. Chin J Mod Appl Pharm. 2020;37(21):2570-2575. View Source
